molecular formula C8H12N2O3S B046279 Bisnorbiotin CAS No. 16968-98-2

Bisnorbiotin

Numéro de catalogue: B046279
Numéro CAS: 16968-98-2
Poids moléculaire: 216.26 g/mol
Clé InChI: QDFGCLSCEPNVQP-VPLCAKHXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bisnorbiotin is a primary catabolite of biotin (vitamin B7), formed through β-oxidation of the valeric acid side chain of biotin . It lacks the biological activity of biotin, as its shortened side chain prevents binding to biotin-dependent carboxylases . This compound is excreted in urine alongside other metabolites, such as biotin sulfoxide and this compound methyl ketone, accounting for 13–23% of total biotin-related compounds in healthy adults . During pregnancy, this compound levels rise significantly compared to non-pregnant individuals, suggesting altered biotin metabolism in this physiological state .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bisnorbiotine peut être synthétisée par la β-oxydation de la biotine. Ce processus implique la dégradation de la chaîne latérale d'acide valérique de la biotine, conduisant à la formation de bisnorbiotine et d'autres intermédiaires apparentés . Les conditions de réaction impliquent généralement l'utilisation d'enzymes spécifiques qui facilitent le processus de β-oxydation.

Méthodes de production industrielle : La production industrielle de bisnorbiotine n'est pas aussi courante que la production de biotine elle-même. Elle peut être produite en laboratoire par des réactions enzymatiques contrôlées qui imitent les voies de dégradation naturelles de la biotine dans les organismes vivants .

Analyse Des Réactions Chimiques

Types de réactions : La bisnorbiotine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles à son rôle dans le métabolisme de la biotine et sa conversion en d'autres métabolites.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la bisnorbiotine comprennent les agents oxydants, les agents réducteurs et des enzymes spécifiques qui facilitent la conversion de la biotine en bisnorbiotine. Les conditions de ces réactions impliquent généralement un pH et une température physiologiques pour imiter les processus métaboliques naturels .

Principaux produits formés : Les principaux produits formés à partir des réactions impliquant la bisnorbiotine comprennent le sulfoxyde de biotine, la sulfone de biotine et la méthylcétone de bisnorbiotine. Ces métabolites sont essentiels pour comprendre le métabolisme global de la biotine dans les organismes vivants .

Applications de la recherche scientifique

La bisnorbiotine a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, elle est utilisée comme composé modèle pour étudier les voies de dégradation de la biotine et de ses métabolites. En biologie, la bisnorbiotine sert de biomarqueur du métabolisme de la biotine et est utilisée dans des études relatives à la carence en vitamine B7 et à ses effets sur la santé .

En médecine, la bisnorbiotine est utilisée pour comprendre la pharmacocinétique et la biodisponibilité des suppléments de biotine. Elle aide à déterminer le dosage et l'efficacité appropriés des traitements à base de biotine pour divers troubles métaboliques . Dans l'industrie, la bisnorbiotine est utilisée dans le développement de tests et d'outils de diagnostic à base de biotine qui reposent sur la détection de la biotine et de ses métabolites .

Mécanisme d'action

Le mécanisme d'action de la bisnorbiotine implique son rôle de métabolite dans la voie de dégradation de la biotine. La bisnorbiotine est formée par la β-oxydation de la biotine et est ensuite métabolisée en d'autres composés tels que le sulfoxyde de biotine et la sulfone de biotine. Ces métabolites jouent un rôle crucial dans divers processus métaboliques, notamment la régulation de l'expression des gènes et le maintien de la santé cellulaire .

La bisnorbiotine exerce ses effets en interagissant avec des enzymes et des protéines spécifiques impliquées dans le métabolisme de la biotine. Elle agit comme un substrat pour ces enzymes, facilitant la conversion de la biotine en ses différents métabolites. Les cibles moléculaires et les voies impliquées dans ce processus comprennent les carboxylases dépendantes de la biotine et les enzymes responsables de la dégradation de la biotine .

Applications De Recherche Scientifique

Role in Biotin Metabolism

Bisnorbiotin is primarily recognized for its involvement in biotin metabolism. It is produced through the β-oxidation of biotin by gut bacteria, indicating its relevance as a metabolic byproduct. The conversion of biotin to this compound involves the removal of two carbon units from the valeric acid side chain of biotin:

BiotinKetothis compoundThis compound\text{Biotin}\rightarrow \text{Ketothis compound}\rightarrow \text{this compound}

This metabolic pathway highlights this compound's potential as a biomarker for assessing biotin status in individuals. Research indicates that urinary excretion levels of this compound can effectively reflect overall biotin intake and status. For instance, increased excretion of this compound occurs during periods of biotin deficiency, making it a valuable tool for monitoring biotin levels in at-risk populations, such as pregnant women and infants consuming raw egg whites .

Diagnostic Applications

The measurement of this compound levels in urine serves as an important diagnostic tool. By analyzing urinary this compound concentrations, healthcare professionals can assess an individual's biotin status and identify potential deficiencies. This is particularly significant for populations susceptible to low biotin levels due to dietary habits or specific health conditions.

Table 1: Diagnostic Utility of this compound

Population GroupApplicationNotes
Pregnant WomenBiotin Status AssessmentIncreased turnover and loss during pregnancy
InfantsMonitoring Biotin LevelsRisk of deficiency from dietary sources
Individuals on Raw Egg White DietAssessing Biotin DeficiencyHigh avidin content inhibits absorption

Therapeutic Implications

Emerging research suggests that this compound may have therapeutic applications due to its biochemical properties. Although it is less potent than biotin itself, it may act as a weak antagonist to biotin, which could be beneficial in conditions where modulation of biotin activity is desired. However, more extensive studies are needed to establish the efficacy and safety of this compound for therapeutic use.

Potential Therapeutic Areas:

  • Metabolic Disorders: Given its role in metabolism, this compound could be explored for its effects on metabolic pathways involving amino acids and fatty acids.
  • Cancer Research: this compound's interactions with enzymes involved in metabolic processes may open avenues for research into cancer treatment strategies .

Case Studies and Research Findings

Several studies have documented the effects and implications of this compound in various contexts:

  • A study highlighted that urinary excretion levels of this compound increase significantly during pregnancy, suggesting heightened biotin turnover and potential deficiency risks in this population .
  • Another research effort focused on the conversion rates of biotin to this compound under different physiological conditions, revealing insights into enzyme activity related to this metabolic pathway .

Mécanisme D'action

The mechanism of action of bisnorbiotin involves its role as a metabolite in the biotin degradation pathway. This compound is formed through the β-oxidation of biotin and is further metabolized into other compounds such as biotin sulfoxide and biotin sulfone. These metabolites play a crucial role in various metabolic processes, including the regulation of gene expression and the maintenance of cellular health .

This compound exerts its effects by interacting with specific enzymes and proteins involved in biotin metabolism. It acts as a substrate for these enzymes, facilitating the conversion of biotin into its various metabolites. The molecular targets and pathways involved in this process include the biotin-dependent carboxylases and the enzymes responsible for biotin degradation .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Biotin vs. Bisnorbiotin

  • Structure: Biotin has a tetrahydrothiophene ring fused to a ureido group and a valeric acid side chain. This compound lacks two carbons in the side chain due to β-oxidation .
  • Function: Biotin serves as a cofactor for carboxylases in fatty acid synthesis and gluconeogenesis. This compound is inactive and cannot bind to these enzymes .
  • Bioavailability: Oral biotin is nearly 100% absorbed, but ~50% is excreted as metabolites, primarily this compound (13–23%) and biotin sulfoxide (5–13%) .

This compound vs. Other Metabolites

Biotin Sulfoxide: Formed via oxidation of the thiophene ring sulfur. Accounts for 5–13% of urinary biotin metabolites . Less abundant than this compound but similarly inactive .

This compound Methyl Ketone: A further degradation product, representing 3–9% of urinary metabolites . Structurally distinct due to a ketone group on the shortened side chain.

Tetranorbiotin and this compound Sulfone: Bacterial degradation products with even shorter side chains (tetranorbiotin) or oxidized sulfur (this compound sulfone) . Not typically detected in human urine under normal conditions .

Metabolic and Clinical Relevance

Compound % of Total Urinary Metabolites Response to Biotin Deficiency Impact on Clinical Assays
This compound 13–23% Decreases significantly Minimal interference
Biotin Sulfoxide 5–13% Non-linear decrease Minimal interference
Biotin >50% Decreases High interference
  • Excretion Patterns: this compound excretion decreases during biotin deficiency but increases with supplementation . In contrast, biotin sulfoxide shows inconsistent changes, making it a less reliable status marker .

Transport and Homeostasis

Biotin and its metabolites are transported via the sodium-dependent multivitamin transporter (SMVT), which recognizes the carboxyl group on the side chain . This compound’s truncated structure may reduce SMVT affinity, limiting its reabsorption and promoting urinary excretion . This contrasts with biotin, which is efficiently recycled by biotinidase (BTD) .

Research Findings and Implications

  • Renal Handling: this compound excretion is less affected by renal impairment than biotin, as its clearance depends more on passive filtration than active transport .
  • Bacterial Metabolism: Gut microbiota degrade biotin into this compound and further metabolites (e.g., tetranorbiotin), but human tissues are the primary source of urinary this compound .

Activité Biologique

Bisnorbiotin is a metabolite of biotin, a water-soluble B-vitamin (vitamin B7) that plays a crucial role in various metabolic processes, including the metabolism of fats, carbohydrates, and proteins. Understanding the biological activity of this compound is essential for elucidating its potential roles in human health and disease.

Chemical Structure and Metabolism

This compound is structurally related to biotin, differing primarily by the absence of two carbon atoms. This structural modification influences its biological activity and metabolic pathways. This compound is formed through the catabolism of biotin in the body, particularly in tissues where biotin-dependent enzymes are active.

Table 1: Comparison of Biotin and this compound

CompoundMolecular FormulaMolecular Weight (g/mol)Role in Metabolism
BiotinC10H16N2O3S244.31Coenzyme in carboxylation reactions
This compoundC8H12N2O3S232.26Metabolite with potential enzymatic roles

Biological Activity and Mechanisms

Research indicates that this compound may play significant roles in various biological processes:

  • Enzymatic Activity : this compound has been shown to interact with biotin-dependent enzymes. Studies suggest that it may influence enzyme activity indirectly by modulating the availability of biotin .
  • Metabolite Excretion : A study measuring urinary excretion of biotin metabolites found that this compound accounted for approximately 52% of total biotin metabolites in healthy adults, indicating its substantial presence and possibly its biological significance .
  • Impact on Biotin Status : Smoking has been shown to accelerate the catabolism of biotin and its metabolites, including this compound. In a cohort study, smokers exhibited increased urinary excretion of this compound, suggesting a link between smoking and altered biotin metabolism .

Case Study 1: Smoking and Biotin Metabolism

A preliminary study involving smokers indicated that urinary excretion rates of this compound were significantly higher compared to non-smokers. This increase was associated with reduced levels of biotin, highlighting a potential deficiency state induced by smoking .

Case Study 2: Biotin Deficiency

In another case study, a patient with cirrhosis exhibited symptoms consistent with biotin deficiency due to dietary factors (raw egg consumption). The analysis showed elevated levels of this compound and other metabolites, suggesting that monitoring these metabolites could provide insights into nutritional deficiencies .

Research Findings

Recent findings emphasize the importance of this compound in assessing biotin status:

  • Urinary Excretion Studies : Research utilizing HPLC techniques demonstrated that this compound's concentration in urine can serve as a biomarker for assessing biotin metabolism and deficiency states .
  • Bioavailability : Studies indicate that after administering biotin intravenously, the urinary excretion of its metabolites, including this compound, increased significantly, underscoring its role in human metabolism .

Q & A

Basic Research Question

Q. Q1. What experimental methodologies are recommended to establish baseline urinary excretion levels of bisnorbiotin in healthy populations?

Answer: Baseline excretion levels can be determined using high-performance liquid chromatography (HPLC) paired with avidin-binding assays to separate and quantify this compound in 24-hour urine samples . Studies recommend recruiting cohorts with controlled biotin intake and excluding individuals with metabolic disorders or recent antibiotic use, which may alter gut microbiota responsible for biotin metabolism . Normal ranges for this compound excretion in healthy adults are 12–54 nmol/24h (10th–90th percentile), though inter-individual variability necessitates large sample sizes (>50 participants) to account for dietary and genetic confounders .

Advanced Research Question

Q. Q2. How can researchers resolve contradictions between serum biotin levels and urinary this compound excretion data in studies of marginal biotin deficiency?

Answer: Discrepancies arise because serum biotin concentrations (140–356 pmol/L) lack sensitivity in early deficiency phases, whereas urinary this compound declines significantly (p < 0.0001) even before clinical symptoms manifest . To address this, integrate complementary biomarkers like 3-hydroxyisovaleric acid (3-HIA), which increases in urine during biotin-dependent enzyme dysfunction . Use longitudinal designs with repeated measures (e.g., twice-weekly sampling over 20 days) to track temporal relationships between serum biotin, this compound, and 3-HIA . Statistical models (e.g., mixed-effects regression) should adjust for renal clearance rates and circadian variations in metabolite excretion .

Basic Research Question

Q. Q3. What quality control measures are essential for ensuring reproducibility in this compound quantification assays?

Answer:

  • Sample Handling: Store urine samples at -80°C to prevent metabolite degradation; avoid freeze-thaw cycles .
  • Calibration Standards: Use synthetic this compound spiked into biotin-free urine matrices to validate recovery rates (target: 85–115%) .
  • Assay Validation: Conduct intra- and inter-day precision tests with coefficients of variation (CV) ≤15% for HPLC-avidin assays .
  • Blinding: Mask technicians to participant groups (e.g., deficient vs. control) to reduce analytical bias .

Advanced Research Question

Q. Q4. How can this compound data be integrated with other biomarkers to improve diagnostic specificity for biotinidase deficiency?

Answer: Develop a composite biomarker panel including:

  • Urinary this compound (specific to biotin catabolism).
  • Serum biotinidase activity (enzyme function).
  • 3-HIA:creatinine ratios (mitochondrial β-methylcrotonyl-CoA carboxylase activity) .
    Use machine learning models (e.g., random forests) to weight each biomarker’s contribution, validated against gold-standard genetic testing. Ensure cohort diversity to account for age-, sex-, and ethnicity-related differences in metabolite thresholds .

Basic Research Question

Q. Q5. What statistical approaches are appropriate for analyzing this compound excretion trends in longitudinal studies?

Answer:

  • Time-Series Analysis: Apply autoregressive integrated moving average (ARIMA) models to account for autocorrelation in repeated measures .
  • Non-Parametric Tests: Use Wilcoxon signed-rank tests for paired data (e.g., pre- vs. post-intervention) if normality assumptions fail .
  • Covariate Adjustment: Include variables like glomerular filtration rate (GFR) and dietary biotin intake as covariates in multivariate regression .

Advanced Research Question

Q. Q6. What mechanistic models explain the discordance between this compound excretion and tissue-level biotin availability in preclinical studies?

Answer: Tissue-specific biotin retention (e.g., hepatic vs. neuronal) may buffer urinary this compound excretion. To investigate:

Isotopic Tracers: Administer deuterated biotin to track tissue-specific uptake and catabolism in animal models .

Gene Knockdown Models: Use siRNA to silence biotin transporters (e.g., SMVT) in cell cultures, measuring this compound efflux via LC-MS/MS .

Compartmental Modeling: Develop pharmacokinetic models to simulate biotin distribution and this compound excretion kinetics .

Basic Research Question

Q. Q7. How should researchers design controlled dietary interventions to study this compound dynamics in biotin deficiency?

Answer:

  • Dietary Control: Use avidin-enriched diets to bind dietary biotin, inducing deficiency without confounding by malabsorption .
  • Dose-Response Designs: Stratify participants into groups receiving 0%, 50%, and 100% of the recommended biotin intake (e.g., D-A-CH guidelines) .
  • Ethical Oversight: Monitor participants for dermatologic or neurologic symptoms, with pre-defined cessation criteria (e.g., >30% decline in urinary this compound) .

Advanced Research Question

Q. Q8. What are the limitations of avidin-binding assays for this compound quantification, and how can they be mitigated?

Answer: Limitations:

  • Cross-reactivity with biotin sulfoxide and other metabolites .
  • Inability to distinguish between enantiomers without chiral chromatography .
    Mitigation Strategies:
  • Chromatographic Separation: Precede avidin assays with HPLC to isolate this compound .
  • Mass Spectrometry: Use LC-MS/MS with stable isotope-labeled internal standards for absolute quantification .

Basic Research Question

Q. Q9. What ethical and reporting standards apply to preclinical studies investigating this compound in animal models?

Answer:

  • NIH Guidelines: Adhere to ARRIVE 2.0 guidelines for reporting sample sizes, randomization, and blinding .
  • Metabolic Monitoring: Measure urinary 3-HIA and this compound weekly to minimize unnecessary animal suffering .
  • Data Transparency: Deposit raw chromatograms and statistical code in public repositories (e.g., Zenodo) .

Advanced Research Question

Q. Q10. How can this compound data be contextualized within multi-omics frameworks to explore its role in mitochondrial dysfunction?

Answer: Integrate this compound excretion profiles with:

  • Transcriptomics: RNA-seq of biotin-dependent carboxylases (e.g., PCC, MCC) in tissue biopsies .
  • Metabolomics: LC-MS-based quantification of TCA cycle intermediates affected by biotin availability .
  • Network Analysis: Use weighted gene co-expression networks (WGCNA) to identify modules correlating with this compound levels .

Propriétés

IUPAC Name

3-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c11-6(12)2-1-5-7-4(3-14-5)9-8(13)10-7/h4-5,7H,1-3H2,(H,11,12)(H2,9,10,13)/t4-,5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFGCLSCEPNVQP-VPLCAKHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCC(=O)O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317948
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16968-98-2
Record name Bisnorbiotin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16968-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisnorbiotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016968982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisnorbiotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bisnorbiotin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004821
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bisnorbiotin
Reactant of Route 2
Bisnorbiotin
Reactant of Route 3
Bisnorbiotin
Reactant of Route 4
Bisnorbiotin
Reactant of Route 5
Bisnorbiotin
Reactant of Route 6
Bisnorbiotin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.